Anti-HIV-1 Potency and Therapeutic Index: C6-Methyl vs. Unsubstituted N-Arylsulfonyl Derivative
In a head-to-head evaluation of N-arylsulfonyl-3-formylindole derivatives, the compound derived from 1-Boc-6-methyl-3-formylindole (3i) demonstrated superior anti-HIV-1 activity and a dramatically improved therapeutic index (TI) compared to its unsubstituted analog (3c). Specifically, the C6-methylated derivative 3i exhibited an EC50 of 5.02 μM, which is a 47.6% improvement in potency over the unsubstituted derivative 3c (EC50 = 9.57 μM) [1]. The difference in cytotoxicity is even more pronounced: compound 3i showed low cytotoxicity with a CC50 of 410.41 μM, resulting in a therapeutic index (CC50/EC50) of 81.69. In contrast, while the unsubstituted analog 3c also showed significant activity, its lower TI of 31.89 (due to higher relative cytotoxicity at therapeutically relevant concentrations) makes it less favorable for lead optimization campaigns prioritizing safety margins [1].
| Evidence Dimension | In vitro anti-HIV-1 activity and Therapeutic Index (TI) |
|---|---|
| Target Compound Data | EC50 = 5.02 μM; CC50 = 410.41 μM; TI = 81.69 |
| Comparator Or Baseline | Unsubstituted N-m-nitrophenylsulfonyl-3-formylindole (3c): EC50 = 9.57 μM; TI = 31.89 |
| Quantified Difference | EC50 reduced by 4.55 μM (47.6% improvement in potency); TI increased by 49.80 (2.56-fold improvement) |
| Conditions | In vitro anti-HIV-1 replication inhibition assay in MT-4 cells; cytotoxicity evaluated in parallel |
Why This Matters
For procurement in antiviral drug discovery, this compound provides a validated scaffold that yields a 2.56-fold higher therapeutic index than the unsubstituted analog, directly addressing a key optimization goal of maximizing antiviral potency while minimizing host cell toxicity.
- [1] Che M, Tian Y, Liu S, Hu M, Chen G. Synthesis and in vitro anti-HIV-1 evaluation of some N-arylsulfonyl-3-formylindoles. Braz J Pharm Sci. 2018;54(3):e17044. View Source
